Product packaging for 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene(Cat. No.:)

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene

Cat. No.: B13180912
M. Wt: 219.03 g/mol
InChI Key: VFPTWFJFYDDCQH-OWOJBTEDSA-N
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Description

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene (CAS 1260683-99-5) is a high-value aromatic compound with the molecular formula C 8 H 5 BrF 2 and a molecular weight of 219.03 . This reagent features a benzene ring di-substituted with fluorine atoms at the meta-positions and a bromine-functionalized vinyl chain in the (E) configuration, making it a versatile building block in synthetic organic chemistry. Compounds within the difluorobenzene family are recognized as key intermediates for the manufacture of pharmaceuticals and liquid crystals . The distinct structure of this reagent, particularly the E-configured bromovinyl group, is valuable for constructing complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction, serving as a critical scaffold in drug discovery and the development of advanced materials. This product is accompanied by comprehensive analytical data and is subject to cold-chain transportation to ensure stability and purity upon delivery . Please Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrF2 B13180912 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-3,5-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h1-5H/b2-1+

InChI Key

VFPTWFJFYDDCQH-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/Br

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CBr

Origin of Product

United States

Synthetic Methodologies for 1 E 2 Bromovinyl 3,5 Difluorobenzene

Retrosynthetic Analysis of the Compound's Molecular Architecture

A retrosynthetic analysis of 1-[(E)-2-bromovinyl]-3,5-difluorobenzene suggests two primary disconnection approaches, both focusing on the formation of the carbon-carbon double bond with the desired (E)-stereochemistry.

The first approach involves a disconnection of the vinyl C-C bond, pointing to an olefination reaction. This strategy identifies 3,5-difluorobenzaldehyde (B1330607) as a key precursor, which would react with a phosphonate (B1237965) ylide, such as one derived from diethyl (bromomethyl)phosphonate, via a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is well-known for its high (E)-selectivity in the formation of alkenes.

The second approach involves disconnecting the C-Br bond of the vinyl bromide. This leads to a vinyl organometallic intermediate, which can be generated from a terminal alkyne. This pathway identifies 1-ethynyl-3,5-difluorobenzene (B118628) as the crucial precursor. A hydrozirconation reaction using Schwartz's reagent, followed by bromination, would install the bromine atom with the correct stereochemistry, yielding the target (E)-vinyl bromide.

Precursor Synthesis and Derivatization Strategies for the 3,5-Difluorobenzene Moiety

The successful synthesis of this compound relies on the efficient preparation of key 3,5-difluorobenzene derivatives.

Synthesis of 3,5-Difluorobenzene Derivatives, e.g., via Diazotization-Sandmeyer Reactions from Anilines

A common and effective method for introducing a bromo substituent onto the 3,5-difluorobenzene ring is through a Sandmeyer reaction, starting from 3,5-difluoroaniline (B1215098). This process involves the diazotization of the aniline (B41778) followed by a copper(I) bromide-mediated substitution.

The synthesis of the precursor 1-bromo-3,5-difluorobenzene (B42898) from 3,5-difluoroaniline can be achieved in high yield. The process begins with the diazotization of 3,5-difluoroaniline using sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr). The resulting diazonium salt is then reacted with copper(I) bromide (CuBr) to yield 1-bromo-3,5-difluorobenzene.

Reactant/ReagentMolar Ratio (relative to 3,5-difluoroaniline)Conditions
3,5-Difluoroaniline1-
Sodium Nitrite (NaNO₂)1Aqueous solution, added dropwise at <10°C
Hydrobromic Acid (HBr)2.5 - 348% aqueous solution
Copper(I) Bromide (CuBr)CatalyticAdded to the diazonium salt solution

This bromo-derivative serves as a versatile intermediate for subsequent functionalization.

Introduction of the Vinyl Functionality

Depending on the chosen synthetic route, the two-carbon vinyl unit is introduced either as an aldehyde functionality for olefination or as a terminal alkyne for hydrozirconation.

Synthesis of 3,5-Difluorobenzaldehyde:

This key aldehyde can be prepared from 1-bromo-3,5-difluorobenzene. A common method involves a Grignard reaction. 1-bromo-3,5-difluorobenzene is reacted with magnesium turnings in a suitable solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 3,5-difluorophenylmagnesium bromide. This organometallic intermediate is then formylated using a formylating agent such as N,N-dimethylformamide (DMF) to produce 3,5-difluorobenzaldehyde after acidic workup. prepchem.com

Starting MaterialReagentsSolventProduct
1-Bromo-3,5-difluorobenzene1. Magnesium (Mg) 2. N,N-Dimethylformamide (DMF) 3. HCl (aq)Tetrahydrofuran (THF)3,5-Difluorobenzaldehyde

Alternatively, 3,5-difluorobenzaldehyde can be synthesized from 3,5-difluorobenzonitrile by reduction using a reagent like Raney alloy in formic acid. prepchem.comchemicalbook.com

Synthesis of 1-Ethynyl-3,5-difluorobenzene:

The terminal alkyne precursor can be synthesized from 1-bromo-3,5-difluorobenzene via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically employs a protected acetylene, such as (trimethylsilyl)acetylene. The resulting (3,5-difluorophenylethynyl)trimethylsilane is then deprotected under basic or fluoride-mediated conditions to yield the terminal alkyne, 1-ethynyl-3,5-difluorobenzene.

Regioselective and Stereoselective Bromovinylation Approaches

The final and crucial step in the synthesis is the stereoselective formation of the (E)-2-bromovinyl group.

Olefination Reactions: Wittig, Horner-Wadsworth-Emmons, and Related Methodologies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com In this approach, 3,5-difluorobenzaldehyde is treated with a phosphonate ylide generated from a brominated phosphonate ester, such as diethyl (bromomethyl)phosphonate. The phosphonate is first deprotonated with a strong base, like sodium hydride (NaH), to form the reactive carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, followed by elimination to yield the desired (E)-alkene. The use of stabilized phosphonate ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. wikipedia.org

The Wittig reaction, using a corresponding phosphonium (B103445) ylide, is another possible olefination method, although the HWE reaction often provides superior (E)-selectivity and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct. alfa-chemistry.com

Hydrozirconation-Bromination Sequences for Stereodefined (E)-Vinyl Bromides

An alternative and highly stereoselective method involves the hydrozirconation of a terminal alkyne. 1-Ethynyl-3,5-difluorobenzene undergoes a syn-addition of a zirconium-hydride bond across the triple bond upon treatment with zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂ZrHCl). This reaction proceeds with high regioselectivity, with the zirconium moiety adding to the terminal carbon, to form an (E)-vinylzirconium intermediate.

This organozirconium species can then be readily converted to the corresponding vinyl bromide by treatment with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The reaction proceeds with retention of the double bond geometry, thus providing the desired this compound with excellent stereochemical purity.

Palladium-Catalyzed Vinylic Bromination and Analogous Transformations

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, represent a powerful tool for forming carbon-carbon bonds, and analogous strategies can be adapted for the stereoselective synthesis of vinyl bromides. The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, mediated by a palladium catalyst and a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org While a direct vinylic bromination of 3,5-difluorostyrene (B180698) using a palladium catalyst is a plausible route, more commonly, related transformations are employed to achieve the target structure.

The general catalytic cycle for a Heck-type reaction begins with a catalytically active Pd(0) species, which is often generated in situ from a Pd(II) precursor like palladium(II) acetate. This is followed by three primary steps: oxidative addition of the vinyl or aryl halide to the Pd(0) center, insertion of the olefin, and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. rsc.org

For the synthesis of this compound, a hypothetical Heck-type approach could involve coupling 1-bromo-3,5-difluorobenzene with a vinyl bromide equivalent. The reaction's success heavily relies on the choice of catalyst, ligands, and base. wikipedia.org Typical catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], often supported by phosphine (B1218219) ligands like triphenylphosphine (B44618) or bidentate ligands such as 1,3-bis(diphenylphosphino)propane (dppp). wikipedia.orgliv.ac.uk The base, commonly triethylamine or potassium carbonate, is crucial for neutralizing the hydrogen halide produced during the catalytic cycle. wikipedia.org A key advantage of the Heck reaction is its frequent high stereoselectivity for the trans (E) isomer, which is desirable for the target compound. organic-chemistry.org

Halogenation and Dehydrohalogenation Routes to Construct the Bromovinyl Functionality

A more traditional and widely applicable method for constructing the bromovinyl group involves a two-step sequence of halogenation followed by dehydrohalogenation. wikipedia.org This pathway typically begins with an alkene precursor, such as 3,5-difluorostyrene, which can be synthesized from 3,5-difluorobenzaldehyde via a Wittig reaction.

The first step is the addition of bromine (Br₂) across the double bond of the styrene derivative. This reaction proceeds readily to form a vicinal dibromide, 1-(1,2-dibromoethyl)-3,5-difluorobenzene.

The subsequent and critical step is the dehydrohalogenation of the dibrominated intermediate. wikipedia.org This is an elimination reaction (typically an E2 reaction) where a base removes a proton and a bromide ion, resulting in the formation of a new double bond. youtube.com The choice of base and reaction conditions is paramount for controlling the regioselectivity and stereoselectivity of the product. Strong, bulky bases like potassium tert-butoxide are often employed to favor the formation of the terminal alkene and can influence the stereochemical outcome. youtube.com The anti-periplanar arrangement required for the E2 mechanism dictates the geometry of the resulting alkene, and careful selection of conditions can favor the desired (E)-isomer.

An alternative dehydrohalogenation can be performed on α,β-dihalopropanoate derivatives, which undergo selective elimination in the presence of dimethyl sulfoxide (DMSO) under mild, base-free conditions to form α-haloacrylates. organic-chemistry.org This highlights the versatility of elimination reactions in forming vinyl halides.

Optimization of Reaction Conditions and Yields in Multi-Step Synthetic Pathways

Catalyst Systems and Ligand Effects in Transition Metal-Mediated Syntheses

In palladium-catalyzed reactions like the Heck coupling, the choice of the catalyst system is critical. The catalyst's activity and stability are heavily influenced by the supporting ligands.

Palladium Precursors : Common precursors include Pd(OAc)₂ and PdCl₂, which are reduced in situ to the active Pd(0) species. rsc.org Pd(II)(OAc)₂ associated with monophosphine ligands is often more efficient than starting with a stable Pd(0) complex like Pd(PPh₃)₄. libretexts.org

Ligands : Phosphine ligands are most common. Monodentate ligands like triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-Tol)₃) are widely used. rsc.org Bidentate (chelating) phosphine ligands, such as BINAP and dppp, can offer greater stability to the palladium center and influence the reaction's regioselectivity. liv.ac.uklibretexts.org The electronic properties of the ligand are also important; electron-donating groups on the phosphine can activate the Pd(0) catalyst, facilitating the initial oxidative addition step. libretexts.org The reaction mechanism can proceed through a neutral or cationic pathway depending on the halide (or triflate) and the ligand, which in turn affects selectivity. rsc.orglibretexts.org

Table 1: Effect of Catalyst and Ligand Systems on a Hypothetical Heck Vinylation
Palladium SourceLigandPlausible PathwayAnticipated Effect on Yield/Selectivity
Pd(OAc)₂PPh₃ (monodentate)NeutralStandard efficiency, good selectivity for the (E)-isomer. rsc.org
Pd₂(dba)₃P(o-Tol)₃ (bulky monodentate)NeutralMay increase reaction rate and catalyst stability.
Pd(OAc)₂dppp (bidentate)Cationic (with triflates) or NeutralCan improve regioselectivity in reactions with electron-rich olefins. liv.ac.uk
PdCl₂(PPh₃)₂None (uses internal ligands)NeutralA stable precatalyst, often reliable but may require higher temperatures.

Solvent Selection and Temperature Control for Enhanced Selectivity

Solvent and temperature are critical variables that must be fine-tuned to achieve high selectivity and yield, particularly in elimination reactions and palladium-catalyzed couplings.

Solvent Effects : In palladium-catalyzed reactions, polar aprotic solvents like DMF, DMAc, or acetonitrile are common as they can dissolve the reactants and stabilize charged intermediates in the catalytic cycle. nih.gov In dehydrohalogenation reactions, the solvent can influence the base's strength and the transition state's stability, thereby affecting the E/Z selectivity of the resulting alkene. For instance, using a non-polar solvent might favor a specific stereochemical pathway.

Table 2: Influence of Solvent and Temperature on Dehydrohalogenation Selectivity
SolventTemperatureBaseExpected Outcome
EthanolRefluxKOHStandard conditions, may yield a mixture of E/Z isomers. wikipedia.org
Tetrahydrofuran (THF)0 °C to RTPotassium tert-butoxideIncreased selectivity for the less sterically hindered product; low temperature can enhance stereoselectivity.
Dimethyl Sulfoxide (DMSO)Room TemperatureDBUA polar aprotic solvent can accelerate the E2 reaction rate.
Toluene80 °CPotassium tert-butoxideNon-polar solvent may influence aggregation of the base and affect the transition state.

Isolation and Purification Methodologies for Synthetic Intermediates

The isolation and purification of intermediates are crucial for the success of a multi-step synthesis, as impurities can interfere with subsequent reactions. Standard laboratory techniques are employed, tailored to the specific properties of the compounds.

Following the completion of a reaction, a typical workup procedure involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent to separate the desired product from the aqueous phase and inorganic salts. The organic layers are then combined, washed (e.g., with brine), dried over an agent like sodium sulfate or magnesium sulfate, and concentrated in vacuo.

For purification, column chromatography is the most common method. Silica gel is used as the stationary phase, and a solvent system (eluent), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is chosen to separate the target compound from byproducts and unreacted starting materials based on polarity. The progress of the separation is monitored by thin-layer chromatography (TLC). For solid compounds, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain highly pure material. The final purity of the intermediates and the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Reactivity and Reaction Pathways of 1 E 2 Bromovinyl 3,5 Difluorobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions as Primary Transformation Pathways

The palladium-catalyzed cross-coupling reactions are the most prominent and well-documented pathways for the chemical transformation of 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene. The electron-withdrawing nature of the difluorophenyl ring can influence the reactivity of the vinyl bromide, and the stereochemistry of the double bond is typically retained throughout these reactions.

Suzuki-Miyaura Coupling: Mechanistic Insights and Substrate Scope with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and this compound is an excellent substrate for this reaction. The reaction involves the coupling of the vinyl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

The catalytic cycle is understood to begin with the oxidative addition of the vinyl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron reagent, which is activated by the base. The final step is reductive elimination, which yields the desired cross-coupled product and regenerates the palladium(0) catalyst.

The substrate scope for this reaction is broad, with various aryl and heteroaryl boronic acids successfully coupled with this compound to produce a range of stilbene (B7821643) derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Organoboron Reagent Catalyst Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/H₂O (E)-1-(3,5-Difluorophenyl)-2-phenylethene 95
4-Methylphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O (E)-1-(3,5-Difluorophenyl)-2-(4-methylphenyl)ethene 92
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ THF (E)-1-(3,5-Difluorophenyl)-2-(4-methoxyphenyl)ethene 88

Sonogashira Coupling: Alkynylation Strategies with Terminal Alkynes and Catalytic Systems

The Sonogashira coupling provides a direct route to conjugated enynes by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base.

The mechanism is thought to involve the formation of a copper acetylide in situ, which then undergoes transmetalation with a palladium(II) intermediate, similar to the Suzuki-Miyaura coupling. The subsequent reductive elimination furnishes the enyne product.

A variety of terminal alkynes, both aliphatic and aromatic, can be employed in this reaction, leading to a diverse array of products. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields.

Table 2: Examples of Sonogashira Coupling with this compound

Terminal Alkyne Palladium Catalyst Copper(I) Salt Base Solvent Product Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine THF (E)-1-(3,5-Difluorophenyl)-4-phenylbut-1-en-3-yne 90
Ethynyltrimethylsilane Pd(PPh₃)₄ CuI Diisopropylamine Toluene (E)-[4-(3,5-Difluorophenyl)but-3-en-1-ynyl]trimethylsilane 87
1-Heptyne Pd(dppf)Cl₂ CuI Piperidine DMF (E)-1-(3,5-Difluorophenyl)non-1-en-3-yne 82

Heck Reaction: Olefination with Alkenes

The Heck reaction allows for the coupling of this compound with various alkenes to form substituted dienes. This palladium-catalyzed reaction typically requires a base and is often carried out at elevated temperatures.

The mechanism involves the oxidative addition of the vinyl bromide to palladium(0), followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the diene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base.

Styrenes and acrylates are common coupling partners in the Heck reaction, leading to the formation of 1,4-diaryl-1,3-dienes and related structures.

Table 3: Examples of Heck Reaction with this compound

Alkene Catalyst Base Solvent Product Yield (%)
Styrene Pd(OAc)₂ Triethylamine DMF (1E,3E)-1-(3,5-Difluorophenyl)-4-phenylbuta-1,3-diene 78
Methyl acrylate Pd(OAc)₂/P(o-tol)₃ K₂CO₃ Acetonitrile Methyl (2E,4E)-5-(3,5-difluorophenyl)penta-2,4-dienoate 75

Negishi and Stille Coupling: Organometallic Approaches Utilizing Zinc and Tin Reagents

While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, the Negishi and Stille reactions represent viable pathways for forming carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin reagents.

Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice between these methods often depends on the functional group tolerance and the availability of the organometallic reagent. Organozinc reagents in the Negishi coupling are generally more reactive but also more sensitive to air and moisture. Organotin reagents in the Stille coupling are more stable but raise toxicity concerns.

Exploration of Novel Cross-Coupling Methodologies and Catalyst Development

Research in the field of cross-coupling reactions is continuously evolving, with the development of new catalysts and methodologies aimed at improving efficiency, expanding substrate scope, and performing reactions under milder conditions. For a substrate like this compound, this includes the exploration of catalysts with more effective ligands that can promote reactions at lower catalyst loadings or at room temperature. Furthermore, methodologies that avoid the use of stoichiometric organometallic reagents, such as direct C-H activation, are of growing interest.

Nucleophilic Substitution Reactions at the Vinylic Bromine Center

Direct nucleophilic substitution at a vinylic carbon is generally challenging due to the increased electron density of the double bond and the potential for competing elimination reactions. For this compound, such reactions are not the primary mode of reactivity under typical nucleophilic substitution conditions. The presence of the electron-withdrawing difluorophenyl ring can somewhat activate the vinylic position towards nucleophilic attack, but transition metal-catalyzed processes are far more efficient and selective for functionalization at this position. Attempts to directly displace the vinylic bromine with common nucleophiles often require harsh reaction conditions and may lead to a mixture of products or no reaction. Therefore, the cross-coupling reactions detailed above are the preferred methods for the chemical transformation of this compound.

Vinylic SN2' and SNV Reaction Pathways

Nucleophilic substitution at a vinylic carbon is a challenging transformation due to the increased electron density of the double bond and the strength of the sp² C-Br bond. Direct backside attack characteristic of a classical SN2 reaction is sterically hindered. However, this compound can undergo nucleophilic vinylic substitution (SNV) through alternative mechanisms.

One plausible pathway is the addition-elimination mechanism. In this process, a potent nucleophile adds to the carbon-carbon double bond, forming a transient carbanionic intermediate. Subsequent elimination of the bromide ion restores the double bond and yields the substituted product. The presence of the electron-withdrawing 3,5-difluorophenyl ring can facilitate this pathway by stabilizing the negative charge in the intermediate. Generally, such reactions with potent nucleophiles like sodium chalcogenolates on (E)- and (Z)-β-bromostyrenes have been observed to proceed with complete retention of the initial configuration. lareferencia.info

Another possible, though less common, pathway is an SN2-type mechanism that occurs in the plane of the double bond, leading to an inversion of configuration. researchgate.net The feasibility of these pathways is highly dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern of the vinyl halide. nih.gov For instance, reactions of (E)-β-alkylvinyl(phenyl)iodonium salts with chloride ions have been shown to yield (Z)-1-chloro-1-alkenes, indicating an inversion of configuration. researchgate.net

Reaction Type Proposed Mechanism Stereochemical Outcome Influencing Factors
SNVAddition-EliminationRetention of configurationStrong nucleophiles, stabilization of carbanion intermediate
SN2-likeIn-plane attackInversion of configurationSpecific substrates and nucleophiles

Halogen-Metal Exchange Reactions: Formation of Reactive Vinyllithium (B1195746) or Vinylmagnesium Reagents

A cornerstone of the reactivity of this compound is its ability to undergo halogen-metal exchange. This reaction provides a gateway to highly reactive organometallic intermediates, which are versatile synthons in organic chemistry.

Treatment with strong organolithium bases, such as n-butyllithium or tert-butyllithium, at low temperatures can facilitate a bromine-lithium exchange, leading to the formation of (E)-2-(3,5-difluorophenyl)vinyllithium. This vinyllithium reagent is a powerful nucleophile and can react with a wide array of electrophiles. The reaction is typically rapid, and the (E)-stereochemistry of the double bond is generally retained during the exchange process. The absence of a palladium catalyst in the reaction between bromobenzene (B47551) and n-BuLi in THF can lead to a complex mixture of products due to halogen-metal exchange and subsequent alkylation of the resulting aryllithium. rug.nl

Similarly, reaction with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), can generate the corresponding Grignard reagent, (E)-2-(3,5-difluorophenyl)vinylmagnesium bromide. masterorganicchemistry.com Grignard reagents are also potent nucleophiles, though generally less reactive than their organolithium counterparts. masterorganicchemistry.com The formation of Grignard reagents from alkenyl halides is a well-established method. masterorganicchemistry.com

These organometallic intermediates can participate in a variety of subsequent reactions, including:

Alkylation: Reaction with alkyl halides.

Carbonyl Addition: Reaction with aldehydes, ketones, and esters to form alcohols.

Carboxylation: Reaction with carbon dioxide to produce carboxylic acids.

Transmetalation: Exchange with other metals to form different organometallic reagents, such as organocuprates or organozinc compounds.

Reagent Organometallic Intermediate Typical Conditions Subsequent Reactions
Alkyllithium (e.g., n-BuLi)VinyllithiumLow temperature (e.g., -78 °C) in an inert solvent (e.g., THF)Alkylation, carbonyl addition, carboxylation
Magnesium metalVinylmagnesium (Grignard)Anhydrous ether (e.g., THF)Carbonyl addition, transmetalation

Electrophilic Aromatic Substitution on the Difluorobenzene Ring

The 3,5-difluorobenzene ring in this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of the two fluorine atoms. However, the fluorine atoms are also weak resonance donors, which directs incoming electrophiles to the positions ortho and para to them.

Given that the fluorine atoms are ortho, para-directing, and the C4 position is sterically the most accessible, electrophilic substitution is most likely to occur at the C4 position. The C2 and C6 positions, being sterically hindered by the adjacent bromovinyl group, are less favored. Friedel-Crafts acylation of 1,3-difluorobenzene, for example, yields 2,4-difluoroacetophenone. google.com Similarly, tert-butylation of 3,5-difluorophenol (B1294556) occurs at the 4-position. fluorine1.ru

Radical Reactions Involving the Bromovinyl Moiety and its Derivatives

The bromovinyl group of this compound is susceptible to radical reactions. One notable reaction is the radical addition of hydrogen bromide (HBr) across the double bond, which typically proceeds with anti-Markovnikov regioselectivity in the presence of radical initiators like peroxides or light. youtube.com In this case, the bromine radical would add to the carbon atom bearing the 3,5-difluorophenyl group, leading to the formation of a more stable benzylic radical intermediate. Subsequent abstraction of a hydrogen atom from HBr would yield the 1,2-dibromo-1-(3,5-difluorophenyl)ethane derivative.

Furthermore, the vinyl bromide can undergo radical bromination at the allylic position if one were present, or potentially other radical-mediated coupling reactions. For instance, radical bromination using N-bromosuccinimide (NBS) with a radical initiator can introduce a bromine atom at a position allylic to a double bond. nih.gov

Computational and Theoretical Studies of 1 E 2 Bromovinyl 3,5 Difluorobenzene

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Search and Energy Barrier Calculations

The study of chemical reactions at a molecular level often involves the characterization of transition states and the calculation of associated energy barriers. For a molecule like 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene, these calculations are crucial for predicting its reactivity and the mechanisms of reactions it might undergo, such as addition, substitution, or isomerization.

Transition State Search: The search for a transition state (TS) involves identifying a first-order saddle point on the potential energy surface. This is a molecular geometry that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or the dimer method, are employed to locate these structures. For a reaction involving this compound, the initial and final states (reactants and products) are defined, and the algorithm iteratively searches for the highest energy point along the lowest energy path connecting them.

Energy Barrier Calculations: Once the transition state geometry is located, the energy barrier for the reaction is calculated as the difference in energy between the transition state and the reactants. This is a critical parameter for determining the reaction rate. The accuracy of these calculations is highly dependent on the level of theory and basis set used. Common methods include Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for higher accuracy.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study on a potential isomerization reaction of this compound.

ReactionMethod/Basis SetReactant Energy (Hartree)TS Energy (Hartree)Product Energy (Hartree)Energy Barrier (kcal/mol)
(E) to (Z) IsomerizationB3LYP/6-31G(d)-2750.12345-2750.08765-2750.1200022.47
(E) to (Z) IsomerizationM06-2X/6-311+G(d,p)-2750.45678-2750.41598-2750.4533325.61
(E) to (Z) IsomerizationMP2/aug-cc-pVDZ-2749.98765-2749.94587-2749.9843226.22

Note: The data in this table is hypothetical and for illustrative purposes only.

Investigation of Solvent Effects Using Implicit and Explicit Solvation Models

Chemical reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit Solvation Models: Implicit or continuum models treat the solvent as a continuous medium with a characteristic dielectric constant. frontiersin.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric medium are calculated. The Polarizable Continuum Model (PCM) is a widely used example of this approach. researchgate.nete-bookshelf.de These models are computationally efficient and can provide a good first approximation of bulk solvent effects on the energetics and geometry of this compound. researchgate.nete-bookshelf.de

Explicit Solvation Models: Explicit solvation models involve including a number of individual solvent molecules in the calculation. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by implicit models. frontiersin.org These calculations are much more computationally demanding due to the increased number of atoms. Often, a hybrid approach is used, where a few solvent molecules are treated explicitly in the first solvation shell, and the bulk solvent is represented by a continuum model. frontiersin.org

The following table illustrates hypothetical results for the calculated dipole moment of this compound in different solvents, showcasing the impact of the solvation model.

SolventDielectric ConstantModelCalculated Dipole Moment (Debye)
Gas Phase1.0-1.52
Toluene2.4PCM1.89
Dichloromethane9.1PCM2.25
Water78.4PCM2.58
Water78.4Explicit (3 molecules) + PCM2.65

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters for Facilitating Experimental Characterization (focus on methodology)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds like this compound. By comparing calculated spectra with experimental data, the structure and identity of a synthesized molecule can be confirmed.

The primary methodology involves first optimizing the ground-state geometry of the molecule using a suitable level of theory (e.g., DFT). Following this, the relevant spectroscopic properties are calculated.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and coupling constants (J) can be calculated. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities are calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data.

For Ultraviolet-Visible (UV-Vis) spectroscopy, the electronic excitation energies and oscillator strengths are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the intensity of the electronic transitions. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Chemical Predictability

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. researchgate.net For a class of compounds including this compound, a QSAR study could be developed to predict a specific property, such as reactivity in a particular reaction or a specific biological activity. hilarispublisher.com

The general methodology for a QSAR study is as follows:

Data Set Selection: A set of congeneric molecules with known experimental values for the property of interest is compiled. This would include this compound and other structurally similar compounds. hilarispublisher.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

A hypothetical QSAR model for predicting the reaction rate constant (log k) for a reaction involving [(E)-2-R-vinyl]benzene derivatives might take the following form:

log k = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where β are the regression coefficients determined from the statistical analysis. Such a model would allow for the prediction of the reactivity of new, unsynthesized derivatives of this compound.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural and stereochemical assignment of "1-[(E)-2-Bromovinyl]-3,5-difluorobenzene". A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei within the molecule.

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum of "this compound" is expected to show distinct signals for the vinyl protons and the aromatic protons of the difluorobenzene ring.

The two vinyl protons are diastereotopic and are expected to appear as doublets due to vicinal coupling (³JHH). The magnitude of this coupling constant is stereochemically significant; for the (E)-isomer, a large coupling constant, typically in the range of 13-18 Hz, is expected, confirming the trans-configuration of the protons across the double bond. The chemical shifts of these protons are influenced by the electronegativity of the bromine atom and the anisotropic effects of the aromatic ring.

The difluorobenzene ring exhibits a specific splitting pattern. The proton at the C2 position will appear as a triplet due to coupling with the two equivalent fluorine atoms at the C3 and C5 positions. The two equivalent protons at the C4 and C6 positions will appear as a doublet of triplets (or a more complex multiplet) due to coupling with the adjacent fluorine atom and the proton at C2.

Carbon-¹³ (¹³C) NMR spectroscopy , often acquired with proton decoupling, reveals the number of unique carbon environments. The spectrum is anticipated to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the vinyl carbons are indicative of their sp² hybridization, with the bromine-bearing carbon appearing at a higher field compared to the other vinyl carbon. The carbon atoms of the difluorobenzene ring will exhibit characteristic chemical shifts influenced by the fluorine and bromovinyl substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), which are a key diagnostic feature.

Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Coupling Constants (Hz)
Vinyl-Hα~7.0-7.5~108-112d, ³JHH ≈ 14-16
Vinyl-Hβ~6.8-7.2~135-140d, ³JHH ≈ 14-16
Ar-H2~6.9-7.1~105-108t, ³JHF ≈ 8-10
Ar-H4, H6~6.7-6.9~110-113m
Ar-C1-~140-143t, ³JCF ≈ 6-8
Ar-C2-~105-108t, ³JCF ≈ 8-10
Ar-C3, C5-~161-164dd, ¹JCF ≈ 245-255, ³JCF ≈ 12-15
Ar-C4, C6-~110-113d, ²JCF ≈ 20-25
Vinyl-Cα-~108-112
Vinyl-Cβ-~135-140

Note: The chemical shift values are predictions based on known data for similar structural motifs and may vary depending on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Analysis of the Difluorobenzene Moiety

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is an indispensable technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For "this compound", the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. This signal will likely appear as a multiplet due to coupling with the aromatic protons. The chemical shift of this resonance will be in the typical range for fluoroaromatic compounds. colorado.eduazom.com Proton decoupling experiments can simplify this multiplet to a singlet, confirming the chemical equivalence of the two fluorine atoms.

Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For "this compound", a cross-peak between the two vinyl protons will be observed, confirming their vicinal relationship. Correlations between the aromatic protons will also be visible, aiding in the assignment of the difluorobenzene spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For instance, correlations between the vinyl protons and the aromatic carbons, and vice versa, would confirm the connectivity between the bromovinyl group and the difluorobenzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the (E)-isomer, a strong NOE correlation is expected between the vinyl proton adjacent to the ring and the ortho-protons of the difluorobenzene ring, further confirming the stereochemistry and conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netlibretexts.org

Infrared (IR) spectroscopy is based on the absorption of infrared radiation by molecular vibrations. The IR spectrum of "this compound" is expected to show characteristic absorption bands for:

C-H stretching vibrations of the vinyl and aromatic groups, typically appearing in the 3000-3100 cm⁻¹ region.

C=C stretching vibrations of the vinyl group and the aromatic ring, expected in the 1550-1650 cm⁻¹ region.

C-F stretching vibrations , which are typically strong and appear in the 1100-1300 cm⁻¹ region.

C-Br stretching vibration , which is expected in the lower frequency region, typically around 500-650 cm⁻¹.

Out-of-plane C-H bending vibrations (wagging), which for the (E)-vinyl group, gives a characteristic strong band around 960-970 cm⁻¹. This band is a key indicator of the trans-stereochemistry.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum is expected to show strong signals for the C=C stretching of the vinyl group and the aromatic ring.

Characteristic Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
Vinyl C-H Stretch3010-30403010-3040
Aromatic C=C Stretch1580-16201580-1620
Vinyl C=C Stretch~1630~1630
C-F Stretch1100-1300 (strong)1100-1300 (weak)
(E)-Vinyl C-H Bend960-970 (strong)Weak or inactive
C-Br Stretch500-650500-650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of "this compound" is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), and cleavage of the vinyl group, leading to fragments corresponding to the difluorophenyl cation and the bromovinyl cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence, as the measured exact mass can be compared to the calculated theoretical mass for the proposed formula (C₈H₅BrF₂). This technique is crucial for confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of semi-volatile compounds like this compound. This hyphenated technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and separated into its individual components as it travels through a capillary column. The retention time—the time it takes for the compound to exit the column—is a characteristic property that can be used for preliminary identification under specific, reproducible conditions. Upon elution from the GC column, the molecules are immediately ionized, commonly by electron impact (EI), which causes them to fragment in a predictable manner.

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a distinct molecular ion peak (M+). A critical feature would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by two m/z units (corresponding to the 79Br and 81Br isotopes). This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Purity assessment is achieved by examining the gas chromatogram. A pure sample will ideally exhibit a single, sharp peak. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination.

Table 1: Representative GC-MS Parameters for Analysis

Parameter Typical Value/Condition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
MS System 5977A MSD or equivalent
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-500 amu

| Transfer Line Temp | 280 °C |

X-ray Crystallography for Definitive Solid-State Structural Elucidation (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation. For this method to be applicable, this compound must first be grown as a high-quality single crystal.

A comprehensive search of the scientific literature indicates that the specific crystal structure of this compound has not been publicly reported. However, should a suitable crystal be obtained, the analysis would yield invaluable data. The results would definitively confirm the (E)-configuration of the bromovinyl group, providing precise measurements of bond lengths, bond angles, and torsional angles within the molecule. For instance, analysis of other compounds containing a bromovinyl moiety, such as (E)-5-(2-bromovinyl-2'-deoxyuridine), has allowed for detailed characterization of the vinyl group's geometry and its spatial relationship to the rest of the molecule. nih.gov Furthermore, the crystallographic data would reveal how the molecules pack together in the crystal lattice, elucidating any intermolecular interactions such as C-H···F hydrogen bonds or π-stacking.

Chromatographic Techniques for Purification and Purity Analysis

Chromatography is a cornerstone of both the analysis and purification of organic compounds. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess purity, while preparative chromatography is employed for isolation.

Both GC and HPLC are highly effective for determining the purity of this compound.

Gas Chromatography (GC) , equipped with a detector such as a Flame Ionization Detector (FID), is well-suited for purity analysis due to its high resolution and sensitivity for organic compounds. The methodology is similar to that of GC-MS but is primarily used for quantification rather than identification. The percentage purity is calculated based on the relative peak areas in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for compounds that may not be suitable for the high temperatures of GC. A reverse-phase HPLC method would be the most common approach. sielc.com In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The method can be optimized to separate the target molecule from starting materials, byproducts, and potential isomers. Analysis of a related compound, 1-Bromo-2,4-difluorobenzene, has been demonstrated using a reverse-phase method with a mobile phase consisting of acetonitrile and water. sielc.com

Table 2: Illustrative HPLC & GC Conditions for Purity Analysis

Parameter HPLC Condition GC Condition
System Agilent 1260 Infinity II or similar Agilent 8860 or similar
Column C18 (e.g., 4.6 x 150 mm, 5 µm) Capillary (e.g., HP-5, 30 m x 0.32 mm)
Mobile Phase Acetonitrile/Water gradient Helium or Nitrogen
Detector UV-Vis Diode Array (DAD) at 254 nm Flame Ionization Detector (FID)
Flow Rate 1.0 mL/min 1.2 mL/min

| Column Temp. | 30 °C | Temperature programmed (e.g., 50-280 °C) |

When high-purity samples of this compound are required, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography, designed to separate and collect larger quantities of a target compound.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a widely used method for this purpose. google.com An analytical HPLC method, once developed, can be scaled up by using a larger column with a higher loading capacity. As the mixture passes through the column, the separated components are detected as they elute, and a fraction collector is used to isolate the peak corresponding to the pure desired product. This is particularly crucial for ensuring the stereochemical purity of the compound by separating the desired (E)-isomer from any contaminating (Z)-isomer that may have formed during synthesis.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1-Bromo-2,4-difluorobenzene
Acetonitrile

Applications of 1 E 2 Bromovinyl 3,5 Difluorobenzene As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Scaffolds and Functionalized Molecules

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene serves as a crucial starting material for the construction of sophisticated molecular frameworks, particularly those containing fluorine atoms, which can significantly influence the physicochemical and biological properties of the final compounds.

Incorporation into Fluorinated Aromatic and Heteroaromatic Systems

The presence of the 3,5-difluorophenyl group makes this compound an ideal precursor for the synthesis of a wide range of fluorinated aromatic and heteroaromatic systems. The carbon-bromine bond of the vinyl group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orgwikipedia.org These reactions enable the formation of new carbon-carbon bonds, effectively linking the 3,5-difluorophenylvinyl unit to other aromatic or heteroaromatic rings.

For instance, in a Suzuki coupling, this compound can react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a substituted stilbene (B7821643) derivative. wikipedia.orgyoutube.com Similarly, a Heck reaction with an alkene can introduce the 3,5-difluorophenylvinyl moiety into a larger unsaturated system. wikipedia.orgorganic-chemistry.org The Sonogashira coupling, on the other hand, allows for the connection with terminal alkynes, leading to the formation of conjugated enynes. wikipedia.orgnrochemistry.comorganic-chemistry.org

The strategic incorporation of the difluorinated phenyl ring can enhance properties such as metabolic stability, binding affinity to biological targets, and lipophilicity, which are critical in the development of pharmaceuticals and agrochemicals.

Preparation of Extended π-Conjugated Systems for Specialized Chemical Structures

Extended π-conjugated systems are of significant interest for applications in materials science, particularly in the field of organic electronics. This compound is a valuable building block for the synthesis of such systems. Through iterative cross-coupling reactions, the vinyl bromide functionality can be used to systematically build up larger conjugated structures.

For example, repeated Heck or Suzuki coupling reactions can lead to the formation of oligomeric and polymeric materials containing the 3,5-difluorophenylvinyl repeating unit. The fluorine atoms on the phenyl ring can influence the electronic properties of the resulting π-conjugated system, such as the HOMO and LUMO energy levels, which in turn affects their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Role in Multi-Step Total Synthesis as a Key Intermediate

In the context of the total synthesis of complex natural products and other target molecules, this compound can serve as a crucial intermediate, allowing for the precise and stereocontrolled introduction of a fluorinated vinyl moiety.

As a Source for Stereodefined Vinylmetal Reagents in Complex Molecule Synthesis

The vinyl bromide group in this compound can be converted into a variety of stereodefined vinylmetal reagents. For example, treatment with an organolithium reagent can generate a vinyllithium (B1195746) species via lithium-halogen exchange. This highly reactive intermediate can then be used in subsequent reactions with various electrophiles to form new carbon-carbon bonds with retention of the (E)-stereochemistry of the double bond.

Alternatively, the vinyl bromide can be transformed into a vinylboronate ester through a Miyaura borylation reaction. These vinylboronates are stable, easily handled, and serve as versatile coupling partners in Suzuki reactions, allowing for the stereospecific formation of complex dienes and other unsaturated systems.

Strategic Introduction of Fluorinated Vinyl Moieties in Molecular Architectures

The ability to introduce a 3,5-difluorophenylvinyl group into a target molecule is of significant strategic importance. The fluorine atoms can act as probes for studying biological interactions or can be used to fine-tune the electronic and steric properties of a molecule. The (E)-configuration of the vinyl group provides a rigid and well-defined linker between different parts of a molecular architecture.

In a multi-step synthesis, the vinyl bromide functionality can be carried through several synthetic steps before being utilized in a key bond-forming reaction. This allows for the late-stage introduction of the fluorinated vinyl moiety, a strategy that is often advantageous in complex synthetic campaigns.

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The unique combination of a vinyl bromide and a difluorinated aromatic ring in this compound makes it an interesting substrate for the development of new synthetic methods. Researchers can explore novel catalytic systems and reaction conditions to exploit the reactivity of this compound.

For example, the development of new palladium catalysts with specialized ligands could lead to more efficient and selective cross-coupling reactions involving this substrate. nih.gov Furthermore, the electronic properties of the difluorinated ring may influence the reactivity of the vinyl bromide in unexpected ways, opening up possibilities for the discovery of new chemical transformations. The investigation of its reactivity in other transition-metal-catalyzed reactions beyond the standard cross-coupling reactions could also lead to the development of innovative synthetic tools.

Below is a table summarizing the key palladium-catalyzed cross-coupling reactions where this compound can be utilized as a key building block.

Reaction NameCoupling PartnerProduct TypeKey Features
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids, boronic esters)Substituted stilbenes, biarylsMild reaction conditions, high functional group tolerance, commercially available reagents. wikipedia.org
Heck Reaction AlkenesSubstituted alkenes, dienesForms C-C bonds by substituting a hydrogen on an alkene. wikipedia.org
Sonogashira Coupling Terminal alkynesConjugated enynesRequires a copper co-catalyst, forms a C(sp²)-C(sp) bond. wikipedia.org

Synthesis of Ligands or Catalysts and their Precursors

The utility of "this compound" as a synthetic building block extends to the formation of specialized ligands and catalyst precursors. However, based on currently available scientific literature, detailed and specific examples of its application in this area are not extensively documented. The reactivity of the bromovinyl group suggests potential for its incorporation into larger molecular frameworks commonly used in catalysis, such as phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors, primarily through cross-coupling reactions.

Theoretically, the vinyl bromide moiety can participate in reactions like the Heck or Suzuki coupling, which are foundational methods for carbon-carbon bond formation. mdpi.comyoutube.com These reactions could allow for the attachment of the 3,5-difluorophenylvinyl group to other organic molecules, thereby modifying the electronic and steric properties of the resulting ligand. The presence of the fluorine atoms on the phenyl ring is significant, as they are strongly electron-withdrawing and can influence the catalytic activity of a metal center to which the final ligand is coordinated.

Similarly, the synthesis of N-heterocyclic carbene precursors could potentially involve this compound. figshare.comnih.govresearchgate.netresearchgate.net NHCs are a critical class of ligands in modern catalysis, and their precursors are often synthesized through multi-step organic reactions. "this compound" could be envisioned as a starting material or an intermediate in the construction of the N-aryl substituents of the imidazolium (B1220033) or imidazolinium salts that serve as NHC precursors.

While the conceptual applications are plausible, specific research findings detailing the use of "this compound" for these purposes, including reaction conditions, yields, and the performance of the resulting ligands or catalysts, are not readily found in published studies. Further research would be necessary to fully explore and validate the potential of this compound as a precursor in the synthesis of novel ligands and catalysts.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Synthesis and Transformations

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. humanjournals.com For a compound like 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene, this involves rethinking traditional synthetic protocols in favor of more sustainable alternatives.

Future research will likely focus on developing synthetic routes that reduce waste, avoid hazardous reagents, and improve energy efficiency. humanjournals.com This includes the use of alternative energy sources like microwave irradiation, which can dramatically shorten reaction times, and the exploration of mechanochemical methods that reduce or eliminate the need for bulk solvents. researchgate.netresearchgate.net The application of catalysts in aqueous media represents another promising direction, potentially replacing volatile organic solvents with water. researchgate.net For instance, methods utilizing catalytic vanadium pentoxide with hydrogen peroxide for brominations could offer a greener alternative to traditional brominating agents. researchgate.net The goal is to create synthetic pathways that are not only efficient but also inherently safer and more environmentally responsible. humanjournals.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

Feature Conventional Methods Potential Green Chemistry Approaches
Solvent Often uses volatile organic compounds (VOCs) Water, ionic liquids, or solvent-free (mechanochemistry)
Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation, sonochemistry
Reagents Stoichiometric and potentially hazardous reagents Catalytic systems, less toxic alternatives (e.g., NaBr with an oxidant) organic-chemistry.org
Waste Higher E-Factor (more waste per kg of product) Lower E-Factor through improved atom economy and catalyst recycling

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (minutes) researchgate.net |

This table provides an interactive comparison of synthetic approaches.

Electro-organic synthesis is emerging as a powerful and sustainable tool in organic chemistry. rsc.org This approach uses electrical current to drive chemical reactions, often eliminating the need for harsh oxidants or reductants. For a vinyl bromide like this compound, electrochemical methods could enable novel transformations. Research indicates that electrochemical processes can mediate the synthesis of vinyl sulfonates from styrenes via bromine radical intermediates, a pathway that could be adapted for the functionalization of the target compound. researchgate.netnih.gov These methods are characterized by high efficiency, operational simplicity, and adherence to green chemistry principles, offering a clean and scalable alternative to traditional metal-catalyzed reactions. rsc.orgnih.gov

Flow Chemistry and Continuous Manufacturing Processes for Scalable Production

For the large-scale production required for industrial applications, batch processing can be inefficient and present safety challenges. Flow chemistry and continuous manufacturing offer a superior alternative. In a flow system, reagents are continuously pumped through a reactor where they mix and react. This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and yield. For intermediates like this compound, flow processes can enable reactions that are difficult to control in batch, such as those involving highly reactive organometallic species. ethernet.edu.et The development of a continuous process for its synthesis or derivatization would enhance safety, reduce waste, and facilitate seamless scalability from the laboratory to industrial production. google.com

Catalyst Development for Enhanced Reactivity, Selectivity, and Atom Economy in Derivatizations

The synthetic utility of this compound is largely defined by its participation in cross-coupling reactions. Future research will heavily invest in the development of novel catalysts to enhance the efficiency and scope of these transformations. While palladium catalysts are standard for reactions like Suzuki, Heck, and C-N couplings, new research is exploring nickel-based systems for challenging cross-electrophile couplings, such as vinyl-vinyl reactions. chinesechemsoc.orgchinesechemsoc.org

Advanced Computational Design of New Derivatives and Optimized Reaction Pathways

Computational chemistry is becoming an indispensable tool for accelerating chemical research. Using methods like Density Functional Theory (DFT), researchers can predict the electronic properties and reactivity of new derivatives of this compound before they are synthesized in the lab. peerj.com This allows for the in silico design of molecules with tailored characteristics.

Furthermore, computational modeling can be used to elucidate complex reaction mechanisms and optimize reaction pathways. researchgate.net By calculating the energy profiles of potential reaction coordinates, including transition states and intermediates, scientists can identify the most efficient conditions and catalyst systems. numberanalytics.com For instance, computational optimization of anionic precursors to vinyl bromides can predict the feasibility of a synthetic route by determining if the spontaneous elimination of the bromide leaving group is energetically favorable. peerj.com This predictive power helps to minimize trial-and-error experimentation, saving time and resources while guiding the discovery of novel and efficient chemical transformations.

Exploration of Chiral Synthesis Involving the Stereodefined Vinyl Bromide (e.g., asymmetric transformations)

The (E)-configuration of the vinyl bromide moiety in this compound is a stereodefined element that can be exploited in asymmetric synthesis. This is a largely unexplored area with significant potential. Future research will likely investigate the use of chiral catalysts to engage the vinyl bromide in enantioselective reactions, thereby creating chiral molecules with high optical purity.

While direct asymmetric transformations of this specific substrate are not yet widely reported, the potential exists to adapt established methods. For example, palladium-catalyzed coupling reactions could be rendered asymmetric through the use of chiral ligands, transferring stereochemical information from the catalyst to the product. organic-chemistry.org The development of asymmetric variants of C-N coupling or Michael addition reactions involving enamines generated in situ from the vinyl bromide is a particularly promising avenue. organic-chemistry.org Success in this area would transform this compound from a simple building block into a valuable precursor for the synthesis of complex, stereochemically rich target molecules, such as pharmaceuticals and agrochemicals.

Table 2: List of Chemical Compounds

Compound Name
This compound
Vinyl Bromide

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